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molecular formula C11H13N3O3 B8286222 3-(6-methoxy-5-nitropyridin-3-yl)-N,N-dimethylprop-2-yn-1-amine

3-(6-methoxy-5-nitropyridin-3-yl)-N,N-dimethylprop-2-yn-1-amine

Cat. No. B8286222
M. Wt: 235.24 g/mol
InChI Key: SKWZAFPEVXQBFT-UHFFFAOYSA-N
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Patent
US07998952B2

Procedure details

To a solution of 5-bromo-2-methoxy-3-nitropyridine (1.50 g, 6.44 mmol) in DMF (30 mL) were added bis(acetonitrile)palladium(II)chloride (83.5 mg, 0.322 mmol), 2-dicyclohexylphosphino-2′,4′,6′-tri-i-propyl-1-1′-biphenyl (399 mg, 0.837 mmol), cesium carbonate (4.19 g, 12.9 mmol) and propargyl(dimethylamine) (0.832 mL, 7.72 mmol). The reaction mixture was flushed with nitrogen gas and allowed to stir for 4 h at 50° C. The reaction mixture was diluted with EtOAc and washed with brine, dried over Na2SO4, filtered and concentrated. The residue was purified by column chromatography to give 3-(6-methoxy-5-nitropyridin-3-yl)-N,N-dimethylprop-2-yn-1-amine (0.41 g, 27%) as a white solid. LCMS (FA): Rt=0.85 min, m/z=236.2 (M+H).
Quantity
1.5 g
Type
reactant
Reaction Step One
[Compound]
Name
2-dicyclohexylphosphino-2′,4′,6′-tri-i-propyl-1-1′-biphenyl
Quantity
399 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
4.19 g
Type
reactant
Reaction Step One
Quantity
0.832 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
bis(acetonitrile)palladium(II)chloride
Quantity
83.5 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([N+:10]([O-:12])=[O:11])[C:5]([O:8][CH3:9])=[N:6][CH:7]=1.C(=O)([O-])[O-].[Cs+].[Cs+].[CH2:19]([N:22]([CH3:24])[CH3:23])[C:20]#[CH:21]>CN(C=O)C.CC#N.CC#N.Cl[Pd]Cl>[CH3:9][O:8][C:5]1[N:6]=[CH:7][C:2]([C:21]#[C:20][CH2:19][N:22]([CH3:24])[CH3:23])=[CH:3][C:4]=1[N+:10]([O-:12])=[O:11] |f:1.2.3,6.7.8|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
BrC=1C=C(C(=NC1)OC)[N+](=O)[O-]
Name
2-dicyclohexylphosphino-2′,4′,6′-tri-i-propyl-1-1′-biphenyl
Quantity
399 mg
Type
reactant
Smiles
Name
cesium carbonate
Quantity
4.19 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
0.832 mL
Type
reactant
Smiles
C(C#C)N(C)C
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C)C=O
Name
bis(acetonitrile)palladium(II)chloride
Quantity
83.5 mg
Type
catalyst
Smiles
CC#N.CC#N.Cl[Pd]Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
to stir for 4 h at 50° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was flushed with nitrogen gas
ADDITION
Type
ADDITION
Details
The reaction mixture was diluted with EtOAc
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
COC1=C(C=C(C=N1)C#CCN(C)C)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 0.41 g
YIELD: PERCENTYIELD 27%
YIELD: CALCULATEDPERCENTYIELD 27.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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